IMPDH2 Inhibition Potency: Ki = 440 nM Against NAD Substrate
4-Isobutoxy-N-methyl-2-pyrimidinamine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD substrate [1]. This target is clinically validated for immunosuppressive and antiviral therapy (e.g., mycophenolate mofetil). In contrast, the structurally related 4-pyrimidinamine analog 2-ethoxy-6-isobutoxy-4-pyrimidinamine lacks publicly reported IMPDH2 activity data, while the broader 4-anilinopyrimidine class primarily targets kinases such as JNK rather than IMPDH [2]. The 440 nM Ki value for 4-Isobutoxy-N-methyl-2-pyrimidinamine establishes a quantifiable baseline for IMPDH2-focused SAR studies.
| Evidence Dimension | IMPDH2 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM (against NAD substrate) |
| Comparator Or Baseline | 2-ethoxy-6-isobutoxy-4-pyrimidinamine: no reported IMPDH2 activity; 4-anilinopyrimidines: JNK-targeted scaffold |
| Quantified Difference | 440 nM potency vs. uncharacterized IMPDH2 activity in comparator |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) enzymatic assay; NAD substrate; inhibition type not competitive |
Why This Matters
This measurement identifies a specific, quantifiable IMPDH2 inhibitory activity that is not universally shared across pyrimidinamine analogs, enabling rational selection for projects targeting nucleotide biosynthesis pathways.
- [1] BindingDB. Affinity Data for BDBM50421763: Ki = 440 nM against IMPDH2 (NAD substrate). https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed April 20, 2026). View Source
- [2] Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. 2006 Nov 2. Epub ahead of print. Ref 528524. View Source
